molecular formula C19H19Cl2N3O3 B2782453 N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide CAS No. 1257551-93-1

N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide

Katalognummer B2782453
CAS-Nummer: 1257551-93-1
Molekulargewicht: 408.28
InChI-Schlüssel: JWKQUIKBNATGOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide, commonly referred to as DCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPA is a type of herbicide that belongs to the group of acetanilide herbicides, which are widely used in agriculture to control weeds. However, in recent years, DCPA has gained significant attention in the scientific community due to its unique chemical structure and potential for various research applications.

Wirkmechanismus

The mechanism of action of DCPA is not fully understood. However, it is believed that DCPA exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. DCPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. DCPA has also been shown to inhibit the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
DCPA has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. DCPA has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory mediators. Additionally, DCPA has been shown to have anti-angiogenic effects, which may have potential applications in the treatment of cancer and other diseases.

Vorteile Und Einschränkungen Für Laborexperimente

DCPA has various advantages and limitations for lab experiments. One of the main advantages of DCPA is its unique chemical structure, which allows it to interact with various enzymes and signaling pathways. DCPA is also relatively easy to synthesize and has low toxicity. However, one of the main limitations of DCPA is its limited solubility in water, which may affect its bioavailability and efficacy in lab experiments.

Zukünftige Richtungen

There are various future directions for the study of DCPA. One potential direction is the development of novel DCPA analogs with improved solubility and bioavailability. Another potential direction is the investigation of the potential applications of DCPA in the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of DCPA and its potential interactions with other drugs and compounds.

Synthesemethoden

DCPA is synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of DCPA involves the condensation of 4-chloro-3-nitrobenzoic acid with 4-ethoxyaniline to form 4-chloro-3-nitrophenyl-4-ethoxyaniline. This intermediate product is then reduced to form 4-chloro-3-amino-phenyl-4-ethoxyaniline, which is further reacted with ethyl 2-bromoacetate to form DCPA.

Wissenschaftliche Forschungsanwendungen

DCPA has been extensively studied for its potential applications in scientific research. It has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. DCPA has also been shown to have potential applications in the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.

Eigenschaften

IUPAC Name

N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2N3O3/c1-2-27-15-6-4-14(5-7-15)24-10-9-23(19(24)26)12-18(25)22-13-3-8-16(20)17(21)11-13/h3-8,11H,2,9-10,12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKQUIKBNATGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-[3-(4-ethoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.